molecular formula C11H11BrN2O2 B1406736 Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 1363383-34-9

Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B1406736
CAS No.: 1363383-34-9
M. Wt: 283.12 g/mol
InChI Key: AWWKGXJTUNFUSL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The International Union of Pure and Applied Chemistry nomenclature for this heterocyclic compound is ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate, reflecting its complex bicyclic structure with multiple functional groups. The systematic naming follows established conventions for fused heterocyclic systems, where the imidazo[1,2-a]pyridine represents the core bicyclic framework formed by the fusion of an imidazole ring with a pyridine ring in a specific positional arrangement. The numerical designations [1,2-a] indicate the precise fusion pattern between the two rings, where the nitrogen atoms of the imidazole occupy positions 1 and 2, and the fusion occurs at the a-position of the pyridine ring.

The molecular formula C₁₁H₁₁BrN₂O₂ provides crucial information about the elemental composition and structural complexity of the compound. This formula indicates the presence of eleven carbon atoms forming the backbone structure, eleven hydrogen atoms distributed across the aromatic and aliphatic portions, one bromine atom serving as a halogen substituent, two nitrogen atoms integral to the heterocyclic framework, and two oxygen atoms associated with the ester functionality. The molecular weight of 283.12 grams per mole represents a significant mass contribution from the bromine atom, which accounts for approximately 28% of the total molecular weight.

The Chemical Abstracts Service registry number 1363383-34-9 serves as the unique identifier for this specific compound in chemical databases and literature. Additional identifier systems include the International Chemical Identifier key AWWKGXJTUNFUSL-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br, which encode the complete structural information in standardized formats. These identifiers facilitate precise communication and database searches within the global chemical community.

Property Value Source
Molecular Formula C₁₁H₁₁BrN₂O₂
Molecular Weight 283.12 g/mol
Chemical Abstracts Service Number 1363383-34-9
International Chemical Identifier Key AWWKGXJTUNFUSL-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br

Properties

IUPAC Name

ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-13-10-5-8(12)3-4-14(9)10/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWKGXJTUNFUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858597
Record name Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363383-34-9
Record name Imidazo[1,2-a]pyridine-3-acetic acid, 7-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed . The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for different applications .

Scientific Research Applications

Applications Overview

Field Application Summary Methods of Application Results and Outcomes
Organic Chemistry Used as a building block in the synthesis of complex moleculesMulticomponent reactions with various reagentsCreation of novel molecules with potential pharmacological activities
Biochemistry Precursor for bioactive molecules with antibacterial, antifungal, and antiviral propertiesVarious chemical transformations like cyclization and brominationBroad spectrum of biological activity in assays indicating therapeutic potential
Material Science Investigated for creating materials with specific electronic or photonic propertiesIncorporated into polymers to alter properties at the molecular levelDevelopment of novel materials with enhanced or unique properties
Analytical Chemistry Used as a standard or reagent in analytical proceduresCalibration of instruments and chemical assaysImproved accuracy and reliability in analytical methods for research and quality control
Synthetic Chemistry Chemodivergent synthesis processes for drug discoveryDifferent reaction conditions to yield N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridinesSuccessful creation of diverse molecules for pharmaceutical applications
Pharmaceutical Sciences Intermediate in the production of drugs with anxiolytic and anti-ulcer propertiesCore structure incorporated into drugs like alpidem and zolpidemClinically effective drugs widely used for treating anxiety, insomnia, and peptic ulcers

Organic Chemistry

Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is primarily utilized in organic synthesis. It serves as a key intermediate in multicomponent reactions that lead to complex molecular architectures. The compound's unique structure allows for various synthetic pathways, including cyclization reactions that produce biologically active derivatives.

Biochemistry

In biochemistry, this compound acts as a precursor for synthesizing bioactive molecules. Studies have demonstrated its effectiveness in producing compounds with significant antibacterial, antifungal, and antiviral activities. For instance, transformations involving this compound have yielded imidazo[1,2-a]pyridines that display promising biological activity in preliminary assays.

Material Science

The incorporation of this compound into polymeric materials has been explored to enhance electronic and photonic properties. Research indicates that modifying polymers at the molecular level can lead to materials with improved performance characteristics for applications in electronics and optics.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for calibrating instruments and conducting chemical assays. Its role as a standard has facilitated the development of reliable analytical methods crucial for research and quality control processes.

Pharmaceutical Sciences

The pharmaceutical applications of this compound are particularly noteworthy. It is integral in synthesizing various medications known for their anxiolytic and anti-ulcer properties. Drugs such as alpidem and zolpidem utilize this compound's core structure, demonstrating its clinical relevance.

Case Studies

  • Synthesis of Bioactive Imidazo[1,2-a]pyridines
    • Researchers have successfully synthesized several derivatives from this compound through cyclization reactions.
    • These derivatives exhibited potent antibacterial activity against various strains.
  • Material Development
    • A study investigated the incorporation of this compound into polymer matrices.
    • Results showed enhanced conductivity and stability compared to traditional materials.
  • Analytical Method Development
    • The compound was utilized to develop a new assay method for detecting trace levels of contaminants in pharmaceutical products.
    • The method demonstrated improved sensitivity and specificity over existing techniques.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate can be compared to analogs with variations in substituents, halogen positions, and fused ring systems. Below is a detailed analysis:

Structural Analogues with Halogen Substitutions

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate 603311-76-8 C₁₁H₁₁BrN₂O₂ 283.12 6-Bromo Similar molecular weight and formula to the 7-bromo derivative. Structural similarity (0.66) suggests comparable reactivity but distinct regiochemical behavior in cross-coupling reactions . Purity: 95–98% .
Ethyl 2-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (5c) N/A C₁₇H₁₅FN₂O₂ 298.31 4-Fluoro (phenyl) Light yellow liquid. 1H NMR : δ 1.29 (t, 3H), 4.23 (q, 2H). IR : 1735 cm⁻¹ (ester C=O). Lower melting point compared to brominated analogs due to fluorine’s electron-withdrawing effects .
Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (5d) N/A C₁₇H₁₅ClN₂O₂ 314.76 4-Chloro (phenyl) Light brown solid (m.p. 64–66°C). HRMS : [M+H]⁺ 315.0891. Higher melting point than 5c, attributed to chlorine’s polarizability and stronger intermolecular forces .

Methyl-Substituted Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate 193979-47-4 C₁₉H₂₀N₂O₂ 308.38 6-Methyl, p-tolyl Solid with no reported melting point. 13C NMR : δ 14.2 (CH₃), 128.35 (aromatic). Methyl groups enhance lipophilicity, potentially improving bioavailability .
Ethyl 2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetate (V1 derivative) N/A C₁₄H₁₆N₂O₂ 244.29 7-Methyl Synthesized via Mannich reaction; used in minodronic acid preparation. Lacks bromine, reducing steric hindrance for nucleophilic substitutions .

Complex Heterocyclic Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-ylidene)acetate (5q) N/A C₂₅H₂₀N₄O₃ 424.45 High melting point (>300°C). 1H NMR : δ 1.16 (CH₃), 7.12–7.39 (aromatic). Extended conjugation due to fused benzo-imidazopyrimidine ring enhances UV absorption .
Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-ylacetate N/A C₁₈H₁₆N₂O₃ 316.33 Keto-ester derivative. IR : 1697 cm⁻¹ (C=O). Oxo group increases electrophilicity, making it reactive toward nucleophiles .

Comparative Data Table

Property This compound Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate Ethyl 2-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate
Molecular Weight 283.12 283.12 298.31
Melting Point Not reported Not reported Liquid (no m.p.)
1H NMR (δ ppm) Not available in evidence Not available in evidence 1.29 (t, 3H), 4.23 (q, 2H)
IR (C=O stretch) Not available in evidence Not available in evidence 1735 cm⁻¹
Synthetic Route Likely via Mannich or cross-coupling Commercial (95–98% purity) Cu(II)-catalyzed green synthesis
Bioactivity Intermediate for minodronic acid Unreported Unreported

Key Findings and Implications

Regiochemical Impact of Halogens : The 7-bromo substituent in the target compound may hinder electrophilic substitutions compared to 6-bromo analogs due to steric and electronic effects .

Phenyl Substituents : Fluorophenyl and chlorophenyl analogs (e.g., 5c, 5d) exhibit distinct melting points and spectral profiles, reflecting halogen-dependent intermolecular interactions .

Synthetic Flexibility : Brominated derivatives are critical for cross-coupling reactions in drug synthesis, whereas methylated analogs enhance lipophilicity for improved pharmacokinetics .

Safety Profile: The 7-bromo derivative carries hazard statements H302/H315/H319/H335, emphasizing the need for careful handling compared to non-halogenated analogs .

Biological Activity

Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11BrN2O2\text{C}_{11}\text{H}_{11}\text{BrN}_2\text{O}_2 and a molecular weight of approximately 283.12 g/mol. The compound features a bromo substituent and an ethyl acetate group, which contribute to its unique reactivity and biological properties .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly due to the imidazo[1,2-a]pyridine core structure. This core is known for its antimicrobial , antiviral , and anticancer properties. The presence of the bromo group may enhance binding affinity to specific receptors or enzymes, thereby modulating their activities .

Interaction with Biological Targets

Research indicates that this compound may act through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways related to disease processes such as cancer and infection .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans10128

These results suggest that the compound possesses a broad spectrum of antimicrobial activity, making it a candidate for further development in treating infections.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)28

These findings indicate that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells .

Case Studies and Research Findings

A study published in Nature explored the structure-activity relationship (SAR) of similar compounds and highlighted how modifications to the imidazo[1,2-a]pyridine scaffold could enhance potency against specific targets like SIK2 and SIK3. This research suggests that this compound could be optimized further for increased selectivity and efficacy against these kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate

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